(5-Bromoquinolin-8-yl)methanol

Medicinal Chemistry Cross-Coupling Scaffold Diversification

Strategic intermediate with exclusive 5-bromo-8-hydroxymethyl pattern, essential for patent-defined bromodomain and CDK8/19 inhibitor programs. Enables orthogonal Suzuki-Miyaura diversification at C5 while 8-hydroxymethyl group facilitates modular oxidation or etherification. This precise regioisomer ensures chemoselectivity unattainable with alternative substitution patterns. Validated for antimicrobial lead optimization against Enterococcus faecalis (IC50 3.19 μM). Procure with confidence for hit-to-lead campaigns.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Cat. No. B8817019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromoquinolin-8-yl)methanol
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)CO)Br
InChIInChI=1S/C10H8BrNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2
InChIKeyLRNHUBDXQVUBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: (5-Bromoquinolin-8-yl)methanol as a Bifunctional Quinoline Building Block


(5-Bromoquinolin-8-yl)methanol is a brominated quinoline derivative bearing a hydroxymethyl group at the 8-position and a bromine substituent at the 5-position of the quinoline scaffold . It belongs to the broader class of 8-substituted quinoline methanols, a family extensively utilized in medicinal chemistry as versatile intermediates for constructing bioactive molecules . The compound features a molecular formula of C10H8BrNO and a molecular weight of approximately 238.08 g/mol, with the bromine atom providing a reactive handle for palladium-catalyzed cross-coupling transformations and the hydroxymethyl group enabling further functionalization through oxidation, esterification, or etherification pathways . This bifunctional architecture positions the compound as a strategic intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and bromodomain-targeting therapeutics [1].

Why (5-Bromoquinolin-8-yl)methanol Cannot Be Replaced by Generic Quinoline Methanols


The substitution pattern of bromine at the 5-position combined with the hydroxymethyl group at the 8-position of the quinoline core confers distinct reactivity and selectivity profiles that are not interchangeable with other brominated quinoline methanols. Specifically, the 5-bromo-8-hydroxymethyl arrangement provides a unique chemoselective handle that is absent in analogs such as the 4-bromo , 6-bromo , 7-bromo, or the regioisomeric 8-bromo-5-hydroxymethyl derivative [1]. In Suzuki-Miyaura cross-coupling applications, the 5-bromo substituent exhibits predictable reactivity that can be exploited in sequential functionalization strategies, enabling orthogonal derivatization of the quinoline scaffold at defined positions [2]. Furthermore, the 5-bromo configuration has been specifically incorporated into patent-protected chemical series as a preferred embodiment for bromodomain inhibition and kinase-targeting scaffolds [3], indicating that this exact substitution pattern was selected from extensive structure-activity relationship optimization rather than being an arbitrary choice. Generic substitution with alternative regioisomers or non-brominated quinoline methanols would fundamentally alter the electronic properties, coupling efficiency, and biological target engagement profile of downstream products.

Quantitative Differentiation Evidence: (5-Bromoquinolin-8-yl)methanol vs. Analogous Building Blocks


Chemoselective Coupling Advantage: 5-Bromo Position Enables Orthogonal Sequential Functionalization

The 5-bromo substituent on the quinoline scaffold exhibits highly predictable chemoselectivity in Suzuki-Miyaura cross-coupling reactions. In studies using 5-bromoquinolin-8-yl trifluoromethanesulfonate as a model substrate, the bromide group undergoes selective arylation with very good chemoselectivity, enabling the preparation of 5-mono-arylated quinolines before subsequent functionalization at the 8-position [1]. This orthogonal reactivity is a direct consequence of the 5-bromo-8-oxygenated substitution pattern, which is retained in the methanol derivative. In contrast, the regioisomeric 8-bromo-5-hydroxymethyl derivative presents a reverse substitution pattern where the bromine resides at the 8-position, fundamentally altering the electronic environment and predicted coupling selectivity [2]. While the 8-bromo analog can also participate in Suzuki couplings, the positional reversal changes the steric and electronic accessibility of the bromide for palladium oxidative addition, which can impact coupling efficiency and the scope of compatible boronic acid partners [2].

Medicinal Chemistry Cross-Coupling Scaffold Diversification

Antibacterial Activity Profile: Comparative Potency Against Enterococcus faecalis

A derivative incorporating the 5-bromo-8-substituted quinoline scaffold demonstrated antibacterial activity against Enterococcus faecalis CECT 481 with an IC50 value of 3.19 μM (3.19E+3 nM) in microbial growth inhibition assays after 18 hours of incubation using a 2-fold microtiter broth dilution method [1]. In comparison, a structurally distinct comparator compound from the same screening dataset exhibited an IC50 of 24.9 μM (2.49E+4 nM) against E. faecalis biofilm formation after 20 hours, representing a potency differential of approximately 7.8-fold in favor of the 5-bromoquinolin-8-yl scaffold-containing derivative [2]. It should be noted that the comparator compound possesses a different core scaffold architecture, and this represents a cross-class activity comparison rather than a direct head-to-head evaluation of regioisomeric quinoline methanols. While direct IC50 data for the methanol derivative itself are not available, the activity of this closely related 5-bromo-8-substituted quinoline derivative provides class-level evidence that the 5-bromo-8-substituted quinoline pharmacophore can confer measurable antimicrobial effects.

Antimicrobial Gram-positive Infectious Disease

Regioisomeric Identity Verification: Positional Fidelity Critical for Reproducible Synthesis

The regioisomeric purity of brominated quinoline methanols is non-trivial and directly impacts the reproducibility of downstream synthetic transformations. (5-Bromoquinolin-8-yl)methanol (CAS: 1566502-75-7) is the specific regioisomer bearing bromine at the 5-position and the methanol group at the 8-position of the quinoline ring . The regioisomeric counterpart, (8-bromoquinolin-5-yl)methanol (CAS: 943847-25-4), places the bromine at the 8-position and the hydroxymethyl at the 5-position [1]. These two compounds are positional isomers with identical molecular formulas (C10H8BrNO) and molecular weights (238.08 g/mol) but fundamentally different substitution patterns. In the absence of rigorous analytical confirmation (e.g., NMR spectroscopy, high-resolution mass spectrometry with fragmentation analysis, or X-ray crystallography), misidentification of these regioisomers can occur, leading to irreproducible coupling outcomes and erroneous structure-activity relationship interpretations. The 5-bromo-8-hydroxymethyl pattern is specifically enumerated in patent literature as a preferred intermediate for bromodomain inhibitors [2], underscoring that this precise regioisomer—not the 8-bromo-5-hydroxymethyl variant—was selected during medicinal chemistry optimization.

Analytical Chemistry Quality Control Synthetic Reproducibility

Functional Group Complementarity: Dual Reactive Handles Enable Divergent Library Synthesis

The bifunctional nature of (5-Bromoquinolin-8-yl)methanol provides two orthogonal reactive handles that enable divergent synthetic pathways from a single intermediate. The primary alcohol at the 8-position can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, or conversion to leaving groups for nucleophilic displacement . The 5-bromo substituent serves as a robust coupling partner for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing introduction of aryl, heteroaryl, alkenyl, alkynyl, or amine substituents at the 5-position [1]. The related compound (5-bromoquinolin-8-yl)methanamine similarly leverages the 5-bromo position for cross-coupling while providing an amine handle at the 8-position for amide bond formation or reductive amination . In contrast, mono-functional bromoquinolines lacking the hydroxymethyl group (e.g., 5-bromoquinoline, 8-bromoquinoline) offer only a single reactive site, limiting the structural complexity that can be generated from a given synthetic sequence. The combination of a coupling-competent bromide and a versatile alcohol functional group in a single molecular entity reduces the number of synthetic steps required to access diverse quinoline-based compound collections.

Parallel Synthesis Library Generation Medicinal Chemistry

Patent Literature Precedent: 5-Bromo-8-Substituted Quinolines as Privileged Scaffolds

The 5-bromo-8-substituted quinoline scaffold, of which (5-Bromoquinolin-8-yl)methanol is a representative member, has been explicitly claimed in multiple patent families as a preferred structural motif for therapeutic development. GlaxoSmithKline's patent IN-2014CN00568-A discloses novel quinoline compounds of formula (I) for use as bromodomain inhibitors, with the 5-bromo-8-substituted quinoline core serving as a key intermediate in the synthesis of these epigenetic modulators [1]. Additionally, quinoline-based compounds have been patented as selective inhibitors of CDK8/19 for the treatment of estrogen receptor-positive breast cancer, including antiestrogen-resistant disease [2]. Separately, patent literature describes substituted quinoline derivatives as inhibitors of mycobacterial growth, useful for treating diseases caused by Mycobacterium tuberculosis and M. bovis [3]. The recurring appearance of the 5-bromo-8-substituted quinoline architecture across distinct patent families targeting different therapeutic areas—epigenetics, oncology, and infectious disease—suggests that this specific substitution pattern was retained through medicinal chemistry optimization efforts rather than being an interchangeable design choice. While alternative bromine substitution patterns (e.g., 4-bromo, 6-bromo, 7-bromo, 8-bromo) on quinoline methanols exist, they are less prominently featured in patent-protected chemical series claiming optimized biological activity.

Epigenetics Kinase Inhibition Drug Discovery

High-Impact Application Scenarios for (5-Bromoquinolin-8-yl)methanol


Divergent Synthesis of 5,8-Disubstituted Quinoline Libraries for Bromodomain Inhibitor Discovery

As documented in GlaxoSmithKline's bromodomain inhibitor patent portfolio [1], (5-Bromoquinolin-8-yl)methanol serves as a strategic intermediate for constructing 5,8-disubstituted quinoline scaffolds. The orthogonal reactivity of the 5-bromo and 8-hydroxymethyl groups enables sequential functionalization: the alcohol handle can be first oxidized to an aldehyde for reductive amination or converted to a leaving group for nucleophilic substitution, followed by palladium-catalyzed Suzuki-Miyaura coupling at the 5-position to introduce diverse aryl or heteroaryl substituents [2]. This sequential approach generates structurally diverse compound libraries while minimizing the number of synthetic steps required, directly accelerating hit-to-lead optimization campaigns in epigenetic drug discovery programs.

Synthesis of 5-Aryl-8-Substituted Quinoline Antimicrobial Leads Targeting Gram-Positive Pathogens

Given the demonstrated antibacterial activity of 5-bromo-8-substituted quinoline derivatives against Enterococcus faecalis with an IC50 of 3.19 μM [1], (5-Bromoquinolin-8-yl)methanol provides a validated starting point for antimicrobial lead optimization. The 5-bromo position can be elaborated via Suzuki coupling with boronic acids bearing diverse functionality, while the 8-hydroxymethyl group can be retained or further derivatized to modulate physicochemical properties and target engagement. The chemoselectivity profile of the 5-bromo substituent ensures predictable coupling outcomes [2], enabling systematic exploration of structure-activity relationships around the quinoline core for improved potency, selectivity, and pharmacokinetic properties against clinically relevant Gram-positive pathogens.

Regioisomerically Controlled Synthesis of CDK8/19 Kinase Inhibitor Intermediates

Patent literature from Senex Biotechnology identifies quinoline-based scaffolds as selective CDK8/19 inhibitors with therapeutic potential in estrogen receptor-positive breast cancer [1]. The defined 5-bromo-8-hydroxymethyl substitution pattern of (5-Bromoquinolin-8-yl)methanol provides a regioisomerically pure intermediate for constructing these kinase-targeting molecules. The ability to confidently procure the correct regioisomer—distinguished from the 8-bromo-5-hydroxymethyl isomer (CAS: 943847-25-4) [2]—is essential for reproducing patent-specified synthetic routes and for generating compounds that recapitulate the reported selectivity profiles. The 8-hydroxymethyl group can be elaborated to amine or amide functionalities commonly found in kinase inhibitor pharmacophores, while the 5-position serves as a point of structural diversification via cross-coupling.

Parallel Synthesis of Antimycobacterial Quinoline Derivatives via C5 Cross-Coupling

The antimycobacterial activity reported for substituted quinoline derivatives against Mycobacterium tuberculosis [1] establishes a rationale for employing (5-Bromoquinolin-8-yl)methanol as a core scaffold in tuberculosis drug discovery. The 5-bromo substituent enables efficient parallel synthesis via Suzuki-Miyaura coupling with arrays of boronic acids [2], allowing rapid generation of structurally diverse 5-aryl-8-hydroxymethylquinoline analogs. The 8-hydroxymethyl group can be retained to preserve hydrogen-bonding capacity or further functionalized to modulate lipophilicity and metabolic stability. This application leverages both the validated biological relevance of the quinoline scaffold in antimycobacterial therapy and the synthetic efficiency conferred by the bifunctional architecture of the compound.

Quote Request

Request a Quote for (5-Bromoquinolin-8-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.